5-Fluoro-2-methyl-3-nitroaniline CAS number 168770-44-3
5-Fluoro-2-methyl-3-nitroaniline CAS number 168770-44-3
The following technical whitepaper provides an in-depth analysis of 5-Fluoro-2-methyl-3-nitroaniline (CAS 168770-44-3), a critical fluorinated intermediate in the synthesis of next-generation kinase inhibitors and indazole-based therapeutics.
Advanced Intermediate for Fluorinated Heterocycle Synthesis
Executive Summary
5-Fluoro-2-methyl-3-nitroaniline is a highly specialized aniline derivative used primarily as a scaffold for constructing fused heterocyclic systems, most notably 4-fluoro-1H-indazoles and benzimidazoles . Its unique substitution pattern—featuring a fluorine atom meta to the amine and a nitro group ortho to the methyl—makes it an essential building block for modulating lipophilicity and metabolic stability in small molecule drug discovery, particularly in the field of tyrosine kinase inhibitors (TKIs).
Chemical Identity & Physicochemical Properties
Structural Analysis
The compound features a toluene core with three distinct functional groups that dictate its reactivity:
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Amino Group (-NH₂): Acts as the primary nucleophile for amide coupling or cyclization.
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Nitro Group (-NO₂): Serves as a latent amine (via reduction) or an electrophilic partner in cyclization reactions.
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Fluorine Atom (-F): Provides bioisosteric modulation, enhancing metabolic stability by blocking oxidative metabolism at the aromatic ring.
Physicochemical Data Table
| Property | Value | Notes |
| Molecular Formula | C₇H₇FN₂O₂ | |
| Molecular Weight | 170.14 g/mol | |
| Appearance | Light yellow to orange crystalline powder | Typical of nitroanilines |
| Melting Point | 87–90 °C | High purity (>98%) |
| Boiling Point | ~314 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.45 g/cm³ (Predicted) | |
| pKa (Conjugate Acid) | ~1.24 | Weakly basic amine due to electron-withdrawing -NO₂ and -F |
| Solubility | DMSO, Methanol, Ethyl Acetate | Insoluble in water |
Synthesis & Manufacturing Methodologies
The Directing Group Challenge
Direct nitration of 5-fluoro-2-methylaniline (CAS 367-29-3) is not a viable route for industrial synthesis.
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Reasoning: The amino group (-NH₂) is a strong ortho/para director. In 5-fluoro-2-methylaniline, the amino group directs incoming electrophiles primarily to the 4-position (para) or 6-position (ortho). The 3-position (meta to amine) is electronically deactivated relative to the amine's directing power.
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Solution: The industrial route utilizes a retro-synthetic approach starting from 4-fluorotoluene , employing a selective reduction strategy.
Industrial Synthesis Route: Selective Reduction
The most robust protocol involves the nitration of 4-fluorotoluene to the dinitro species, followed by regioselective reduction.
Step 1: Dinitration Nitration of 4-fluorotoluene yields 4-fluoro-2,6-dinitrotoluene . The methyl group directs ortho, and the fluorine directs ortho, working synergistically to favor the 2,6-substitution pattern.
Step 2: Regioselective Zinin Reduction Selective reduction of one nitro group is achieved using sodium sulfide (Na₂S) or sodium hydrosulfide (NaHS) under controlled pH conditions. This yields the target 2-amino-4-fluoro-6-nitrotoluene (synonymous with 5-fluoro-2-methyl-3-nitroaniline).
Synthesis Workflow Diagram
Caption: Regioselective synthesis via dinitration and partial reduction to bypass directing group conflicts.
Reactivity & Applications in Drug Discovery
Indazole Scaffold Construction
The primary utility of 5-fluoro-2-methyl-3-nitroaniline is its conversion into 4-fluoro-1H-indazol-6-amine derivatives. This transformation is a cornerstone in the synthesis of kinase inhibitors targeting VEGFR, PDGFR, and Aurora kinases.
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Mechanism: The "Jacobson Indazole Synthesis" or modified diazotization allows the amine to attack the methyl group (after activation) or via N-N bond formation after reducing the nitro group.
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Protocol:
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Acetylation: Protect the amine (optional).
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Reduction: Reduce the 3-nitro group to an amine, yielding the 3,5-diamino-toluene derivative.
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Cyclization: Diazotization of the newly formed amine leads to spontaneous cyclization with the methyl group to form the indazole core.
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Reaction Pathway Diagram
Caption: Conversion of the aniline intermediate into the bioactive 4-fluoro-6-aminoindazole scaffold.
Handling & Safety Protocols (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or inhaled. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[2] |
Critical Safety Note: Like many nitroanilines, this compound carries a risk of methemoglobinemia . Absorption through the skin is rapid.
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PPE: Double nitrile gloves, P95/P100 respirator, and chemical safety goggles are mandatory.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18465377, 5-Fluoro-2-methyl-3-nitroaniline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2008). Regulatory Determinations Support Document for Selected Contaminants: Dinitrotoluenes. (Data on dinitrotoluene reduction pathways). Retrieved from [Link]
